molecular formula C10H11F2NO2 B1419007 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid CAS No. 1214017-87-4

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid

Cat. No. B1419007
M. Wt: 215.2 g/mol
InChI Key: GMAIGTLFJPJQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid (DFAEA) is a synthetic amino acid with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 206.22 g/mol and a melting point of 151-153 °C. DFAEA is a highly versatile compound, and its properties make it suitable for use as a substrate, inhibitor, and activator in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Clopidogrel Sulfate Synthesis : An improved synthesis pathway for Clopidogrel sulfate, a medication used to prevent blood clots, has been developed using related compounds. This method offers advantages like high yield and quality, suitable for industrialization (Hu Jia-peng, 2012).
  • Chiral Intermediate for Ticagrelor : The compound is a key chiral intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process for its preparation shows potential for industrial applications due to high yield and environmental sustainability (Xiang Guo et al., 2017).

Analytical Chemistry and Imaging

  • Radioactivity Detection in Gels : A fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels has been optimized. This method is simple, sensitive, and efficient, and works with both agarose and acrylamide gels (M. Skinner & M. Griswold, 1983).
  • Fluorinated Derivatives for Intracellular pH Measurement : Fluorinated analogs of 2-aminophenol, including compounds similar to the subject compound, have been developed for measuring intracellular pH. These compounds exhibit pH sensitivity in the physiological range and minimal affinity for other ions (C. Rhee, L. Levy, & R. London, 1995).

Chemical Synthesis and Material Science

  • Derivatives in Chemical Synthesis : Research on derivatives of similar compounds has been conducted, focusing on their reaction with carbon disulfide and phenyl isothiocyanate. These studies are important for understanding the chemical behavior and potential applications of these derivatives (W. Dölling et al., 1993).
  • Corrosion Inhibition : Amino acid derivatives related to the subject compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, showing high inhibition efficiency and suggesting their potential in corrosion protection (M. Yadav, Sushil Kumar, & Laldeep Gope, 2014).

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-13-9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAIGTLFJPJQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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